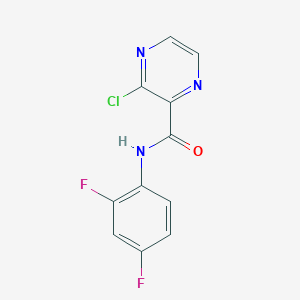

3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide

描述

属性

IUPAC Name |

3-chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2N3O/c12-10-9(15-3-4-16-10)11(18)17-8-2-1-6(13)5-7(8)14/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJSRBPRBXLZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide typically involves the reaction of 2,4-difluoroaniline with 3-chloropyrazine-2-carboxylic acid. The reaction is carried out under specific conditions, often involving the use of coupling agents and catalysts to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

化学反应分析

3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

科学研究应用

Synthesis Method

The synthesis typically involves the reaction between 2,4-difluoroaniline and 3-chloropyrazine-2-carboxylic acid. The reaction conditions often require coupling agents and catalysts to facilitate the formation of the amide bond, optimizing yield and purity in industrial applications.

Scientific Research Applications

3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide has several notable applications in scientific research:

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including substitution reactions and oxidation/reduction processes.

Biology

- Antimicrobial Properties : Research indicates that similar pyrazine derivatives exhibit significant antimicrobial activity. For example, derivatives have shown high efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL.

- Anticancer Potential : In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Reported IC50 values range from 45 to 99 nM, suggesting strong potential as a therapeutic agent.

Medicine

Ongoing research is exploring the compound's potential therapeutic applications for various diseases. Its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to observed biological effects.

Industry

In materials science, this compound is utilized in developing new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance performance in various applications.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of pyrazines showed promising results against bacterial strains. Specific testing on Mycobacterium tuberculosis indicated significant antimicrobial properties attributed to structural features similar to those found in this compound.

- Cytotoxicity Assessment : In vitro assessments conducted on various cancer cell lines revealed that the compound exhibits potent cytotoxic effects. The mechanism was analyzed through cell viability assays which confirmed its potential as an anticancer agent.

- Material Development Research : Research focused on developing new materials utilizing this compound showed enhanced properties compared to traditional materials. The findings indicated improved stability and performance metrics relevant to industrial applications.

作用机制

The mechanism of action of 3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Fluorine on the aryl group (vs. chlorine in ) offers smaller size and higher electronegativity, which could optimize target binding .

- Synthesis : Yields for chloro-substituted analogs (e.g., 58% in ) suggest moderate efficiency, possibly due to steric or electronic challenges in amide coupling .

Antimicrobial and Antimycobacterial Activity

- The dichlorobenzyl group may enhance hydrophobicity, aiding penetration into mycobacterial membranes .

- N-Benzyl-3-chloropyrazine-2-carboxamides (): Showed MIC values of 7.81 µM against Staphylococcus aureus and 15.62 µM against Staphylococcus epidermidis. Fluorinated aryl groups (as in the user’s compound) could further enhance activity, as seen in quinolones with 2,4-difluorophenyl moieties .

- 5-tert-Butyl-6-chloro Analogs (): Demonstrated IC₅₀ = 41.9 µmol/L in photosynthesis inhibition, highlighting the impact of bulky substituents on off-target effects .

Structure-Activity Relationships (SAR)

- Halogen Positioning : Chlorine at the pyrazine 3-position (user’s compound) vs. 5- or 6-positions () affects electronic distribution and steric interactions.

- Aryl Group Optimization: The 2,4-difluorophenyl group may mimic bioactive motifs in fluoroquinolones, which exhibit enhanced bactericidal activity due to fluorine’s electron-withdrawing effects .

生物活性

Overview

3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family, recognized for its diverse biological activities and potential applications in pharmaceuticals and agriculture. Its molecular formula is C₁₁H₆ClF₂N₃O, and it has garnered attention for its potential antimicrobial and anticancer properties.

While specific mechanisms of action for this compound are not fully elucidated, pyrazole derivatives are known to exhibit a range of pharmacological effects. The presence of chlorine and fluorine substituents in its structure enhances its biological activity by potentially increasing reactivity towards biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with promising results. A study demonstrated that certain pyrazine derivatives showed high antimycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies reveal that it exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these activities range from 45 to 99 nM, indicating strong efficacy as a potential therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives is crucial for understanding their biological efficacy. The unique substitution pattern of this compound contributes to its distinct pharmacological profile compared to other compounds. Notably, the incorporation of halogen atoms like chlorine and fluorine has been associated with enhanced biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide | Pyridine derivative | Contains a pyridine ring instead of a pyrazine |

| 5-Chloro-N-(3-hydroxyphenyl)pyrazine-2-carboxamide | Hydroxyphenyl derivative | Different substituent leading to varied activity |

| 5-Tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Tert-butyl substituted | Presence of a tert-butyl group affects solubility |

This table illustrates how structural variations can influence the biological activity of related compounds.

Case Studies and Research Findings

- Antimycobacterial Activity : A series of studies focused on the synthesis and evaluation of various pyrazine derivatives revealed that certain compounds demonstrated significant antimycobacterial activity against M. tuberculosis, supporting the potential use of these derivatives in treating tuberculosis .

- Cytotoxicity in Cancer Cell Lines : In vitro experiments conducted on MCF-7 and MDA-MB-231 breast cancer cell lines showed that combinations of pyrazole derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity, suggesting a synergistic effect that warrants further investigation .

常见问题

Q. What are the standard synthetic routes for preparing 3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide?

A common method involves replacing hydroxyl groups in pyrazine precursors with chlorine using reagents like phosphorus oxychloride (POCl₃), followed by carboxamide formation via condensation with amines. For example, 3-hydroxypyrazin-2-carboxamide can react with POCl₃ to yield 3-chloro-2-cyanopyrazine, which is further functionalized with 2,4-difluoroaniline under basic conditions . Optimization of reaction conditions (e.g., temperature, solvent) is critical to minimize side reactions and improve yields.

Q. How is the compound characterized using spectroscopic techniques?

Key characterization methods include:

- ¹H-NMR : Signals for the pyrazine ring protons (δ 8.6–9.4 ppm) and the carboxamide NH (δ ~9.4 ppm, broad) confirm connectivity .

- IR : A strong C=O stretch (~1655 cm⁻¹) and NH bending (~3295 cm⁻¹) validate the carboxamide group .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns verify molecular weight and substituent positions .

Q. What structural features influence its reactivity and stability?

The electron-deficient pyrazine ring enhances susceptibility to nucleophilic substitution at the chlorine position. The 2,4-difluorophenyl group introduces steric hindrance and electron-withdrawing effects, stabilizing the carboxamide bond against hydrolysis. Intramolecular hydrogen bonding (e.g., N–H⋯N) may further stabilize the planar conformation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates molecular orbitals, charge distribution, and thermodynamic parameters. For example, exact-exchange terms improve predictions of atomization energies (average error <2.4 kcal/mol) and ionization potentials, aiding in understanding substituent effects on reactivity . The Colle-Salvetti correlation-energy formula can model electron density and local kinetic energy to predict regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in experimental data (e.g., NMR splitting or low yields)?

- Rotameric splitting : In NMR, dynamic rotational isomers (rotamers) around the carboxamide bond may split signals (e.g., δ 2.67 vs. 2.72 ppm for methyl groups in ). Variable-temperature NMR or computational relaxation studies can clarify these effects .

- Yield discrepancies : Comparative studies of coupling agents (e.g., isobutyl chloroformate vs. trimethylacetyl chloride) reveal that steric hindrance and solvent polarity significantly impact yields (e.g., 22% vs. 27% in alternative pathways) .

Q. How are supramolecular interactions (e.g., halogen bonding) analyzed in crystallographic studies?

Single-crystal X-ray diffraction identifies key interactions:

- C–H⋯O hydrogen bonds mediate chain formation.

- N⋯Br halogen bonds (3.207 Å) and C–Br⋯π interactions (3.446 Å) stabilize layered structures.

- π–π stacking (centroid distances ~3.4–3.8 Å) influences packing efficiency .

Q. What methodologies evaluate biological activity (e.g., antimicrobial properties)?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against mycobacteria (e.g., M. tuberculosis) and bacteria (e.g., S. aureus) are standard.

- Structure-activity relationships (SAR) : Modifying the difluorophenyl or pyrazine substituents (e.g., replacing chlorine with methoxy groups) can enhance or reduce activity, as seen in analogous triazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。